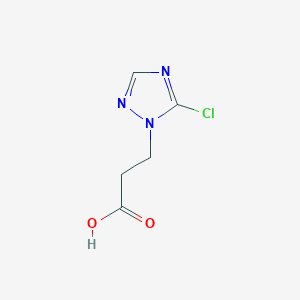![molecular formula C12H5Br2Cl3N2O2 B2938380 4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone CAS No. 320423-93-6](/img/structure/B2938380.png)
4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a compound refers to the process of creating it from simpler starting materials. This often involves multiple steps, each with its own reaction conditions and catalysts .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is broken down (decomposition reactions), reactions where it reacts with other compounds (combination reactions), or reactions where it is transformed into another compound (substitution or rearrangement reactions) .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Applications De Recherche Scientifique
Synthesis and Biological Activity
Pyridazinone derivatives are recognized for their versatile biological activities. Researchers have synthesized various pyridazinone compounds, showing antimicrobial, antifungal, and antioxidant properties. For instance, compounds synthesized from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid demonstrated antimicrobial and antifungal activities, highlighting the potential of pyridazinone derivatives in developing new therapeutic agents (Sayed et al., 2003).
Applications in Base Oil Improvement
Pyridazinone derivatives have been applied in the improvement of base oil, acting as antioxidants. These compounds were tested for their effectiveness in enhancing the quality of base oil by reducing its total acid number (TAN), showcasing their utility in industrial applications (Nessim, 2017).
Anticancer, Antiangiogenic, and Antioxidant Properties
Several pyridazinone derivatives have been evaluated for their anticancer, antiangiogenic, and antioxidant properties. A study on 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives revealed promising inhibitory effects on various human cancer cell lines, suggesting their potential in cancer therapy and as antiangiogenic agents (Kamble et al., 2015).
Chemical Stability and Multi-Functional Actions
The chemical stability and multifunctional actions of pyridazinone derivatives have been highlighted, particularly in their role as antioxidants and corrosion inhibitors. This indicates their broad applicability in materials science and engineering (Mehvish & Kumar, 2022).
Synthesis of Novel Derivatives with Expected Biological Activity
Innovative synthesis methods have led to the creation of novel indolylpyridazinone derivatives with anticipated biological activity. These methods expand the repertoire of pyridazinone-based compounds for further pharmacological exploration (Abubshait, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br2Cl3N2O2/c13-12(14,10(20)6-1-3-7(15)4-2-6)19-11(21)9(17)8(16)5-18-19/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMJOGISIGDZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(N2C(=O)C(=C(C=N2)Cl)Cl)(Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br2Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

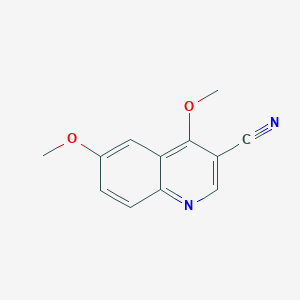

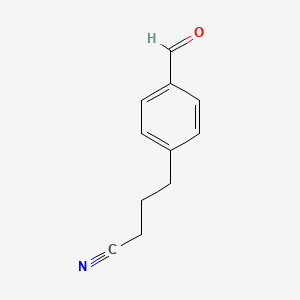
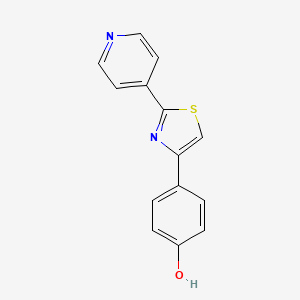
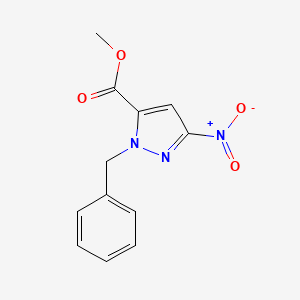
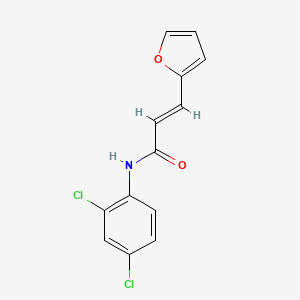
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2938307.png)
![2-(4-ethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2938310.png)
![5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2938311.png)

![7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2938313.png)
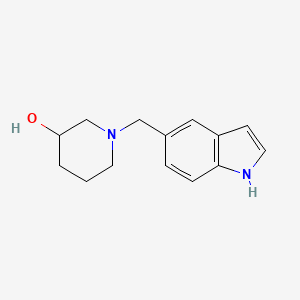
![5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline](/img/structure/B2938319.png)
